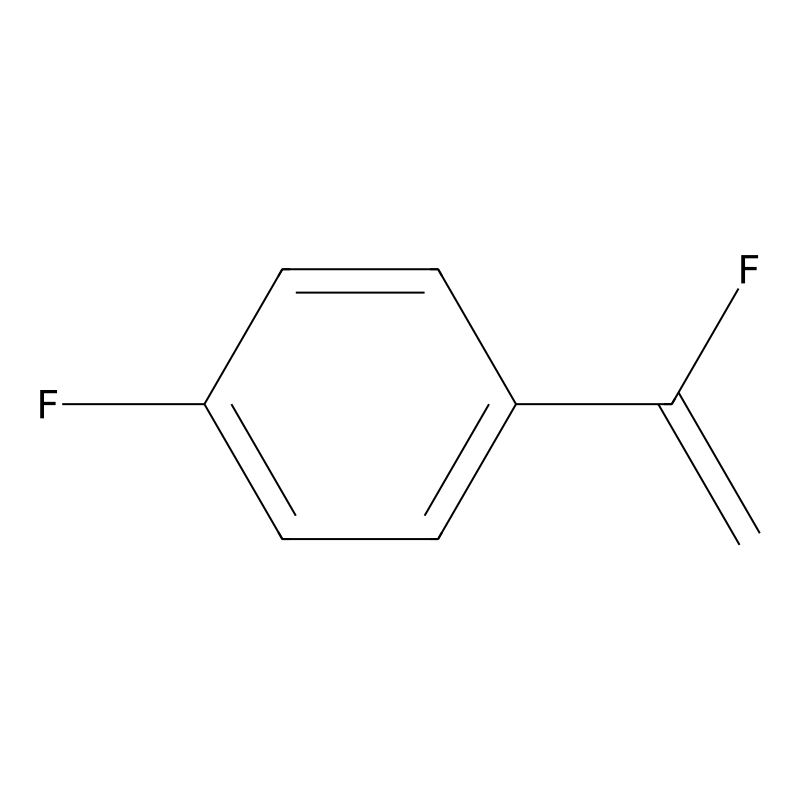

1-Fluoro-4-(1-fluorovinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Crystal Structure Analysis

Scientific Field: Crystallography

Application Summary: The crystal structure of 1-fluoro-4-(p-tolylethynyl)benzene, a similar compound to 1-Fluoro-4-(1-fluorovinyl)benzene, was analyzed.

Methods of Application: The crystal structure was determined using X-ray diffraction.

Results: The molecular structure was determined, and the crystallographic data were collected.

Fluoride Removal from Water

Scientific Field: Environmental Science

Application Summary: Amino functionalized benzene-1,4-dicarboxylic acid facilitated cerium based metal organic frameworks were developed for efficient removal of fluoride from water.

Methods of Application: The metal organic frameworks (MOFs) were synthesized using a hydrothermal technique.

Results: The synthesized MOFs showed improved fluoride adsorption quantities.

Synthesis of Alkylated Monofluoroalkenes

Scientific Field: Organic Chemistry

Application Summary: A stereospecific palladium-catalyzed alkylation of gem-bromofluoroalkenes with primary and strained secondary alkylboronic acids was used for the synthesis of alkylated monofluoroalkenes.

Methods of Application: The reaction was carried out under mild conditions, giving access to a wide range of functionalized tri- and tetrasubstituted monofluoroalkenes.

Physicochemical and Pharmacokinetic Properties

Scientific Field: Medicinal Chemistry

Application Summary: Monofluoroalkenes, such as 1-Fluoro-4-(1-fluorovinyl)benzene, can modulate the physicochemical and pharmacokinetic properties of bioactive molecules.

Methods of Application: The incorporation of fluorine atoms into bioactive molecules can prevent oxidative metabolism and modulate their overall biological activities.

Synthesis of Fluorinated Compounds

Methods of Application: Fluorinated compounds are synthesized using various methods, including classical olefination (Wittig, Horner-Wadsworth-Emmons or Julia Kocienski reaction), electrophilic fluorination, or fluorination of alkynes.

Synthesis of Monofluoroalkenes

1-Fluoro-4-(1-fluorovinyl)benzene is an organic compound characterized by the molecular formula C8H6F2. It is a derivative of benzene, where one hydrogen atom is replaced by a fluorine atom and another by a fluorovinyl group. This compound features a unique substitution pattern that contributes to its distinct chemical properties and reactivity. The presence of fluorine atoms enhances its stability and influences its interactions in various chemical environments.

There is no known mechanism of action for 1-Fluoro-4-(1-fluorovinyl)benzene as it hasn't been explored in biological systems.

- Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution.

- Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to yield various products.

- Reduction Reactions: It can be reduced to form different derivatives, depending on the reagents used.

These reactions highlight the compound's versatility in organic synthesis and its potential applications in medicinal chemistry.

Research on the biological activity of 1-fluoro-4-(1-fluorovinyl)benzene is limited, but its structural characteristics suggest potential interactions with biological targets. Compounds with similar fluorinated structures often exhibit antimicrobial and anticancer activities. The mechanism of action may involve the compound acting as a nucleophile or electrophile, influencing various biochemical pathways.

Several methods exist for synthesizing 1-fluoro-4-(1-fluorovinyl)benzene:

- Direct Fluorination: One common method involves the direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives using wet tetra-n-butylammonium fluoride as a fluorine source. This method yields good regioselectivity and high yields.

- Nucleophilic Fluorination: Another approach utilizes nucleophilic fluorination reagents such as DMPU/HF, which allows for the gold-catalyzed mono- and dihydrofluorination of alkynes, producing fluoroalkenes that can be further transformed into 1-fluoro-4-(1-fluorovinyl)benzene .

These methods underscore the compound's synthetic accessibility and utility in organic chemistry.

1-Fluoro-4-(1-fluorovinyl)benzene has several applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Medicinal Chemistry: The compound is explored for developing new pharmaceuticals and therapeutic agents due to its unique chemical properties.

- Materials Science: It is utilized in creating new materials with specialized properties, including polymers and fluorophores.

- Analytical Chemistry: The compound acts as a reference standard in techniques like nuclear magnetic resonance spectroscopy and mass spectrometry.

Several compounds share structural similarities with 1-fluoro-4-(1-fluorovinyl)benzene:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Fluoro-2-(1-fluorovinyl)benzene | Fluorovinyl group at the ortho position | Different reactivity patterns due to position |

| 1-Fluoro-3-(1-fluorovinyl)benzene | Fluorovinyl group at the meta position | Variations in electronic effects |

| 1-Fluoro-4-(1-chlorovinyl)benzene | Chlorine instead of fluorine in the vinyl group | Different reactivity due to halogen substitution |

The uniqueness of 1-fluoro-4-(1-fluorovinyl)benzene lies in its specific substitution pattern, which significantly influences its reactivity and properties compared to its isomers and analogs. This specificity opens avenues for targeted applications in organic synthesis and medicinal chemistry.